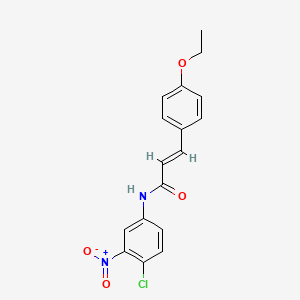
4-(4-chlorophenyl)-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol
Übersicht
Beschreibung
4-(4-chlorophenyl)-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol is a chemical compound that belongs to the class of triazole derivatives. It has gained significant attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and material science.
Wirkmechanismus
The mechanism of action of 4-(4-chlorophenyl)-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol varies depending on its application. In medicine, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been reported to inhibit the growth of fungi and bacteria by disrupting their cell walls and membranes. In agriculture, it has been found to inhibit the growth of fungi and insects by interfering with their metabolic processes. The mechanism of action of 4-(4-chlorophenyl)-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol is complex and requires further investigation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(4-chlorophenyl)-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol depend on its concentration, exposure duration, and application. In medicine, it has been reported to induce cytotoxicity, DNA damage, and oxidative stress in cancer cells. It has also been shown to cause hepatotoxicity and nephrotoxicity in animal models. In agriculture, it has been found to cause phytotoxicity and affect soil microbial communities. The biochemical and physiological effects of 4-(4-chlorophenyl)-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol require careful evaluation to ensure its safe and effective use.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-(4-chlorophenyl)-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol in lab experiments include its high potency, broad-spectrum activity, and relatively low cost. It can also be easily synthesized and modified to enhance its properties. However, its limitations include its potential toxicity, instability in certain conditions, and limited solubility in water. These factors can affect the reproducibility and reliability of lab experiments using 4-(4-chlorophenyl)-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol.
Zukünftige Richtungen
There are several future directions for the research and development of 4-(4-chlorophenyl)-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol. In medicine, it can be further evaluated for its potential use in combination therapy with other anticancer drugs. Its mechanism of action and toxicity can also be studied in more detail to enhance its clinical applications. In agriculture, it can be explored for its potential use in integrated pest management strategies and its impact on soil microbial communities. In material science, it can be investigated for its potential use in the synthesis of functional nanomaterials. The diverse range of potential applications of 4-(4-chlorophenyl)-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol highlights its significance in scientific research and its potential to contribute to various fields.
Synthesemethoden
The synthesis of 4-(4-chlorophenyl)-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol can be achieved through various methods, including the reaction of 4-chlorobenzonitrile with 2,4-dichlorophenylhydrazine, followed by cyclization with thiourea. Another method involves the reaction of 4-(4-chlorophenyl)-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole with hydrogen sulfide gas in the presence of a base. The synthesis method can affect the purity, yield, and properties of the compound, which can impact its potential applications.
Wissenschaftliche Forschungsanwendungen
4-(4-chlorophenyl)-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol has been extensively studied for its potential applications in various fields. In medicine, it has been evaluated for its anticancer, antifungal, and antibacterial activities. In agriculture, it has been investigated for its fungicidal and insecticidal properties. In material science, it has been explored for its potential use in the synthesis of nanomaterials. The diverse range of potential applications of 4-(4-chlorophenyl)-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol highlights its significance in scientific research.
Eigenschaften
IUPAC Name |
4-(4-chlorophenyl)-3-(2,4-dichlorophenyl)-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl3N3S/c15-8-1-4-10(5-2-8)20-13(18-19-14(20)21)11-6-3-9(16)7-12(11)17/h1-7H,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLNXWIMQMQWAGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=NNC2=S)C3=C(C=C(C=C3)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl3N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90359690 | |
| Record name | ST50338002 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90359690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
24.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47202737 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-(4-Chloro-phenyl)-5-(2,4-dichloro-phenyl)-4H-[1,2,4]triazole-3-thiol | |
CAS RN |
5865-09-8 | |
| Record name | ST50338002 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90359690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea](/img/structure/B5777195.png)
![ethyl 4-{[(4-methoxyphenoxy)(methyl)phosphoryl]amino}benzoate](/img/structure/B5777198.png)
![5-chloro-2-[(3-methylphenoxy)methyl]-1H-benzimidazole](/img/structure/B5777205.png)







![N-isobutyl-2-{[(2-methylphenoxy)acetyl]amino}benzamide](/img/structure/B5777247.png)

![3-[(5-chloro-3-pyridinyl)oxy]-5-nitroaniline](/img/structure/B5777269.png)